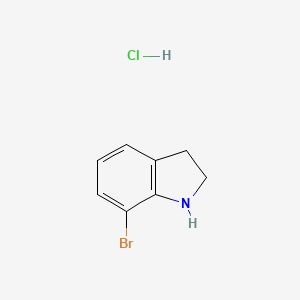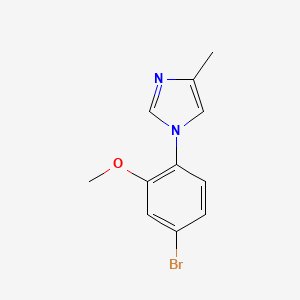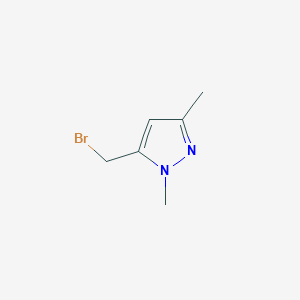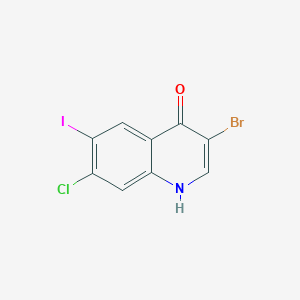
5-(2-Methylphenyl)-1,3-thiazol-2-amine
Descripción general
Descripción
“5-(2-Methylphenyl)-1,3-thiazol-2-amine” is a compound that contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The molecule also contains an amine group (-NH2) and a methylphenyl group (a benzene ring with a methyl group attached). These types of compounds can have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction of a thiol and a nitrile. The 2-methylphenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of “5-(2-Methylphenyl)-1,3-thiazol-2-amine” would consist of a thiazole ring attached to a 2-methylphenyl group at the 5-position and an amine group at the 2-position. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As a thiazole derivative, this compound could potentially undergo a variety of chemical reactions. The amine group might participate in acid-base reactions, and the thiazole ring might undergo electrophilic substitution or ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Methylphenyl)-1,3-thiazol-2-amine” would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis Techniques and Spectral Data Analysis : The synthesis of thiazol-2-amine derivatives involves reactions under specific conditions, like the Hantzsch thiazole synthesis condition, to yield new compounds. These compounds are then characterized using IR, 1H-NMR, 13C-NMR, and mass spectral data, which helps in understanding their structural properties (Uwabagira et al., 2018).
Molecular Geometry and Electronic Structure : Advanced methods like X-ray diffraction, Hartree–Fock (HF), and density functional method (DFT) are used to determine the molecular geometry, vibrational frequencies, and electronic structure of thiazol-2-amine derivatives. Such studies are crucial for understanding the physical and chemical behaviors of these compounds (Özdemir et al., 2009).
Biological Activity and Potential Applications
Antibacterial and Antifungal Activities : Thiazol-2-amine derivatives exhibit significant in vitro antibacterial and antifungal activities. This includes activity against bacteria like Staphylococcus aureus and fungi like Aspergillus niger, highlighting their potential as antimicrobial agents (Prajapati & Modi, 2011).
Anticancer Evaluation : Some thiazol-2-amine derivatives have been synthesized and tested for anticancer activity against various human cancer cell lines. These studies help in the identification of compounds with potential therapeutic applications in oncology (Yakantham et al., 2019).
Anti-Inflammatory Properties : The derivatives of thiazol-2-amine have shown potential anti-inflammatory activities in both in vitro and in vivo assays, particularly as inhibitors of enzymes like 5-lipoxygenase, which are involved in inflammatory diseases (Suh et al., 2012).
Corrosion Inhibition Performance : Thiazol and thiadiazole derivatives have been evaluated for their effectiveness in inhibiting the corrosion of metals like iron. Density functional theory (DFT) calculations and molecular dynamics simulations have been used to understand their interactions with metal surfaces (Kaya et al., 2016).
Photophysical Properties : Studies on the photophysical properties of thiazol-2-amine derivatives, including absorption and luminescence characteristics, are essential for applications in fields like photovoltaics and transistors (Murai et al., 2017).
Antitubercular and Antimicrobial Agents : The antitubercular and antimicrobial activities of thiazol-2-amine derivatives have been explored, showing promising results against pathogens like Mycobacterium smegmatis and various bacteria and fungi, indicating their potential in developing new therapeutic agents (Sekhar et al., 2019).
Palladium-Catalyzed Aminations : Palladium-catalyzed aminations of thiazol-2-amine derivatives have been studied, contributing to the understanding of reaction mechanisms and expanding the scope of synthetic chemistry applications (Hooper et al., 2003).
Mecanismo De Acción
Target of Action
Similar compounds such as 4-{4-[(5-hydroxy-2-methylphenyl)amino]quinolin-7-yl}-1,3-thiazole-2-carbaldehyde have been found to target the mitogen-activated protein kinase 14 .
Biochemical Pathways
Related compounds have been found to engage lysosomal pathways
Pharmacokinetics
Similar compounds have shown a rapid absorption and elimination with a mean half-life ranging from 7 to 11 hours .
Result of Action
Related compounds have shown to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It’s worth noting that the electrochemical synthesis of similar compounds can be performed at room temperature, suggesting that the compound may be stable under a range of environmental conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-4-2-3-5-8(7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSALWMKCUJWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylphenyl)-1,3-thiazol-2-amine | |
CAS RN |
1183394-92-4 | |
| Record name | 5-(2-methylphenyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1372923.png)

![6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1372928.png)







